N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine
Overview
Description
N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine, commonly known as TPGS, is a water-soluble derivative of vitamin E that has been extensively used in various scientific research applications. TPGS is synthesized by the reaction of vitamin E succinate with glycine methyl ester in the presence of tert-butyl hydroperoxide.
Scientific Research Applications
Enhanced Stereoselectivity in Synthesis
- Application : N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine's derivatives are used in the stereoselective synthesis of amino acids. For example, the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid γ,γ'-tert-butyl ester, a protected analogue for solid-phase peptide synthesis, involves a chiral Cu(II) complex derived from a similar structure (Smith et al., 2011).
Alkylsilyl Derivatization of Glyphosate
- Application : The tert-butyl group, akin to the one in this compound, is used in the full tert-butyldimethylsilylation approach to derivatize glyphosate and its metabolites. This process enhances mass acquisition and improves the selectivity and sensitivity of glyphosate detection (Arkan & Molnár-Perl, 2017).
Glycine Transporter Inhibition
- Application : Compounds structurally similar to this compound are developed as Glycine Transporter-1 (GlyT1) inhibitors. These inhibitors are significant in the study of neurotransmitter regulation and have potential therapeutic applications (Lindsley et al., 2006).
Arylsulfonylation of Amino Acids
- Application : Arylsulfonylation, a chemical modification where a sulfonyl group is introduced, is enhanced by solvents like DMF, as seen in derivatives of this compound. This process is crucial in modifying the properties of amino acids and peptides for various applications (Penso et al., 2003).
Peptide Active Esters Synthesis
- Application : The tert-butyl and sulfonyl groups, similar to those in this compound, are employed in the synthesis of peptide active esters. This process is part of a novel approach for solid-phase synthesis of peptides (Siemens et al., 1990).
properties
IUPAC Name |
2-(4-tert-butyl-N-methylsulfonylanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)10-5-7-11(8-6-10)14(9-12(15)16)19(4,17)18/h5-8H,9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKWURIRFCNOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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